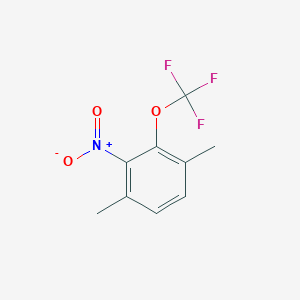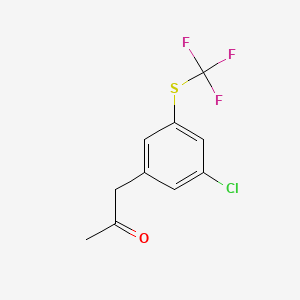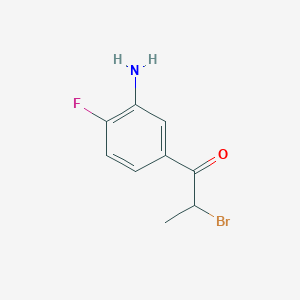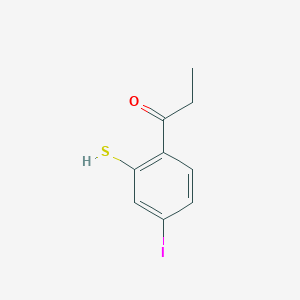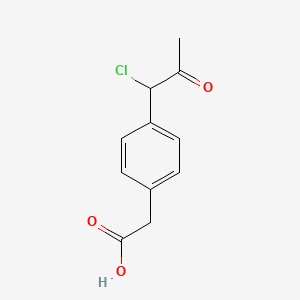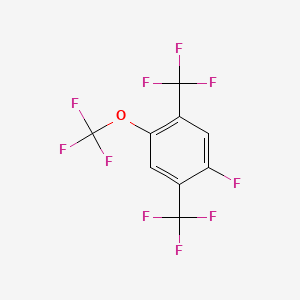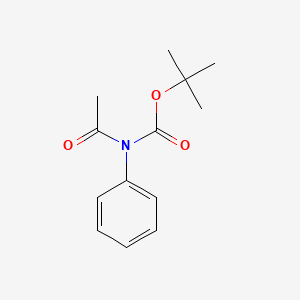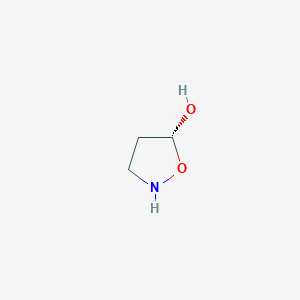
(R)-isoxazolidin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Isoxazolidin-5-ol is a chiral compound belonging to the class of isoxazolidines Isoxazolidines are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-isoxazolidin-5-ol typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition of nitrones with alkenes. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as Lewis acids to facilitate the cycloaddition process.
Industrial Production Methods: Industrial production of ®-isoxazolidin-5-ol may involve the optimization of the cycloaddition process to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques like chromatography to isolate the desired enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions: ®-Isoxazolidin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form isoxazolidines with different substituents.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride or thionyl chloride.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of bases like triethylamine (TEA) and solvents such as dichloromethane.
Major Products: The major products formed from these reactions include various substituted isoxazolidines, ketones, and aldehydes, depending on the specific reaction and conditions used.
Applications De Recherche Scientifique
®-Isoxazolidin-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: ®-Isoxazolidin-5-ol is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of ®-isoxazolidin-5-ol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the functional groups present. It can also participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Isoxazolidin-3-ol: Another isoxazolidine derivative with different substitution patterns.
Isoxazolidin-4-one: A related compound with a carbonyl group at the 4-position.
Isoxazoline: A structurally similar compound with a double bond in the ring.
Uniqueness: ®-Isoxazolidin-5-ol is unique due to its specific stereochemistry and the presence of a hydroxyl group at the 5-position. This configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C3H7NO2 |
|---|---|
Poids moléculaire |
89.09 g/mol |
Nom IUPAC |
(5R)-1,2-oxazolidin-5-ol |
InChI |
InChI=1S/C3H7NO2/c5-3-1-2-4-6-3/h3-5H,1-2H2/t3-/m1/s1 |
Clé InChI |
JYILCGUFTJZKGO-GSVOUGTGSA-N |
SMILES isomérique |
C1CNO[C@H]1O |
SMILES canonique |
C1CNOC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


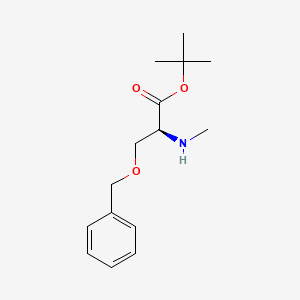
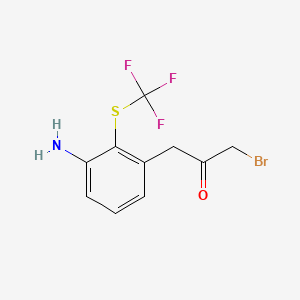
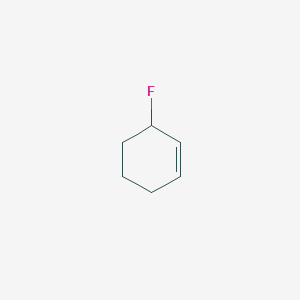
![3-(Benzyloxy)-1-[(4-methoxyphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B14064264.png)
